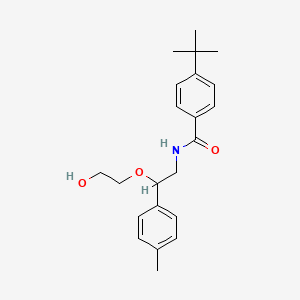

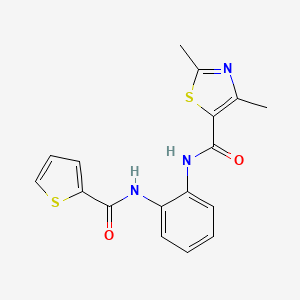

![molecular formula C20H16FN5O2 B2525433 N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-42-8](/img/structure/B2525433.png)

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a novel molecule that has been synthesized and characterized in various studies. It is closely related to other pyrazolopyrimidine acetamides and has been investigated for its potential applications in medical imaging, antiviral therapy, herbicidal activity, and as an anticancer agent .

Synthesis Analysis

The synthesis of related pyrazolopyrimidine acetamides involves multiple steps starting from commercially available precursors. For instance, a series of analogues of DPA-714 were synthesized in six steps from methyl 4-iodobenzoate, involving derivatization of a key iodinated building block and Sonogashira couplings with various alkynyl reagents . Similarly, other studies have reported the synthesis of related compounds using different starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These synthetic routes are crucial for producing the target compounds with desired properties for further evaluation.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been characterized using spectroscopic methods and quantum chemical calculations. For example, the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments of a novel anti COVID-19 molecule were carried out using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry often shows near-planarity between the phenyl ring and the pyrimidine ring, which can influence the molecule's interactions and biological activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the absence of defluorinated metabolites in preliminary in vitro metabolism evaluations suggests that the novel analogues exhibit stability against metabolic degradation . This stability is important for the potential therapeutic applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, have been evaluated using techniques like high-performance liquid chromatography (HPLC). The lipophilicities of the analogues increased with the chain length and were significantly higher than that of DPA-714 . Additionally, the drug likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been calculated to predict the molecule's behavior in biological systems . These properties are essential for understanding the compound's potential as a drug candidate.

Case Studies

The compounds have been evaluated in various biological assays to determine their potential applications. For instance, the analogues of DPA-714 exhibited higher affinity and selectivity towards the TSPO 18kDa, making them potent ligands for imaging with PET . Another study investigated the antiviral potency of a related compound by docking against SARS-CoV-2 protein, showing significant binding energy and suggesting potential antiviral activity . Additionally, certain derivatives have shown herbicidal activities against dicotyledonous weeds , and others have been tested for anticancer activity on cancer cell lines .

Aplicaciones Científicas De Investigación

Neuroinflammation and Imaging

A novel series of pyrazolo[1,5-a]pyrimidines, closely related to this compound, has been synthesized and evaluated for their affinity to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives have shown subnanomolar affinity for TSPO, comparable to that of known ligands, and have been utilized in positron emission tomography (PET) imaging to investigate neuroinflammation in vivo. For example, two compounds from this series were radiolabeled with fluorine-18, demonstrating potential as in vivo PET-radiotracers for brain uptake and local accumulation in neuroinflammatory lesions (Damont et al., 2015).

Radiosynthesis for PET Imaging

Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging TSPO with PET, starting from a related compound. This process involves a simple one-step synthesis, fully automated, resulting in a product with high chemical and radiochemical purity, indicating the utility of these compounds in developing imaging agents for neuroinflammatory conditions (Dollé et al., 2008).

Anticancer Activity

Further research into similar pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potential anticancer activities. One study synthesized various derivatives and tested them against human cancer cell lines, revealing mild to moderate activity compared to reference drugs. This highlights the potential of these compounds in the development of new anticancer therapies (El-Morsy et al., 2017).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have shown significant antioxidant activity. This suggests the utility of these compounds in exploring oxidative stress-related pathological conditions (Chkirate et al., 2019).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-13-2-8-16(9-3-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPJDKZRFWQIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

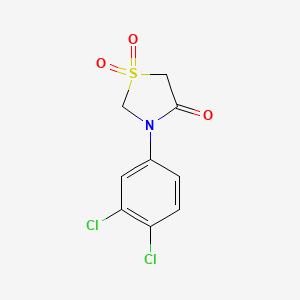

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)

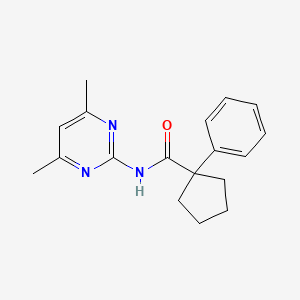

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)

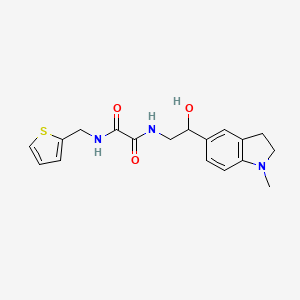

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)